molecular formula C14H9ClN2O2 B1457569 1-(4-chlorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid CAS No. 1551711-35-3

1-(4-chlorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid

Cat. No.: B1457569
CAS No.: 1551711-35-3
M. Wt: 272.68 g/mol
InChI Key: CWQWCPMEXULVFD-UHFFFAOYSA-N
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Description

Chemical identity and significance in benzimidazole chemistry

1-(4-chlorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid represents a sophisticated member of the benzimidazole family, distinguished by its specific substitution pattern and functional group arrangement. The compound possesses the Chemical Abstracts Service registry number 1551711-35-3 and the molecular descriptor number MFCD25798207, establishing its unique chemical identity within chemical databases. The molecular formula C14H9ClN2O2 reflects the compound's composition, incorporating fourteen carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 272.69 grams per mole.

The structural architecture of this compound showcases the characteristic bicyclic benzimidazole framework, which consists of a benzene ring fused to an imidazole ring system. The benzimidazole core serves as a privileged scaffold in medicinal chemistry due to its ability to engage in diverse molecular interactions through its nitrogen-containing heterocyclic structure. The specific substitution pattern observed in this compound places a 4-chlorophenyl group at the 1-position of the benzimidazole ring, while a carboxylic acid functional group occupies the 6-position of the benzene portion of the bicyclic system.

The presence of the 4-chlorophenyl substituent introduces significant electronic and steric effects to the molecule. The chlorine atom, being an electron-withdrawing group, modifies the electron density distribution throughout the aromatic system, potentially affecting the compound's reactivity and binding properties. The carboxylic acid functionality at the 6-position provides an ionizable group that can participate in hydrogen bonding interactions and salt formation, expanding the compound's potential for biological activity and chemical modification. The SMILES notation for this compound, Clc1ccc(cc1)n1cnc2c1cc(cc2)C(=O)O, provides a standardized representation of its molecular connectivity.

Property Value Source
CAS Number 1551711-35-3
Molecular Formula C14H9ClN2O2
Molecular Weight 272.69 g/mol
MDL Number MFCD25798207
SMILES Clc1ccc(cc1)n1cnc2c1cc(cc2)C(=O)O

Historical context and development within medicinal chemistry

The development of benzimidazole chemistry traces its origins to fundamental research on vitamin B12, where the benzimidazole nucleus was first identified as a stable platform suitable for drug development. The discovery of benzimidazole as a heterocyclic aromatic organic compound marked a significant milestone in medicinal chemistry, establishing the foundation for subsequent investigations into its therapeutic potential. Historical records indicate that the first benzimidazole synthesis was reported in 1872 by Hoebrecker, who described the preparation of 2,5- and 2,6-dimethylbenzimidazole through ring closure reactions.

The evolution of benzimidazole chemistry has been characterized by continuous refinement of synthetic methodologies and expanding recognition of the scaffold's pharmaceutical value. The bicyclic compound, which can be conceptualized as fused rings of benzene and imidazole, has emerged as one of the top ten most frequently employed five-membered nitrogen heterocycles among United States Food and Drug Administration approved drugs. This prominence reflects the compound's exceptional ability to interact with diverse biological targets through its electron-rich nitrogen heterocycles, which can readily accept or donate protons and facilitate the formation of various weak interactions.

Contemporary synthetic approaches to benzimidazole derivatives have incorporated advanced methodologies, including transition metal-catalyzed coupling reactions and oxidative coupling techniques. Recent developments have demonstrated the utility of novel coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for the efficient preparation of benzimidazole derivatives from carboxylic acid precursors. These methodological advances have facilitated the preparation of structurally complex benzimidazole derivatives, including compounds with specific substitution patterns like this compound.

The historical trajectory of benzimidazole research has consistently emphasized the importance of structure-activity relationships in drug development. Early investigations established that substitution at various positions of the benzimidazole core, particularly at the 1, 2, 5, and 6-positions, could dramatically alter the pharmacological properties of resulting compounds. This understanding has guided the rational design of benzimidazole derivatives with enhanced selectivity and potency for specific therapeutic targets.

Structural classification and benzimidazole core significance

The structural classification of this compound places it within the broad category of N-substituted benzimidazole carboxylic acids, representing a specialized subset of benzimidazole derivatives characterized by both aromatic substitution and carboxylic acid functionality. The benzimidazole core structure, fundamental to this compound's identity, consists of a six-membered bicyclic heteroaromatic system where a benzene ring is fused to the 4- and 5-positions of an imidazole ring. This structural arrangement creates a planar, aromatic system with two nitrogen atoms positioned at the 1 and 3 positions of the imidazole portion.

The significance of the benzimidazole core extends beyond its structural properties to encompass its remarkable versatility as a pharmacophore. The electron-rich nitrogen atoms within the heterocyclic system serve as both hydrogen bond acceptors and potential coordination sites for metal ions, enabling diverse molecular interactions with biological targets. The aromatic character of the benzimidazole system facilitates π-π stacking interactions with aromatic amino acid residues in proteins, while the nitrogen atoms can participate in hydrogen bonding networks that stabilize protein-ligand complexes.

The specific substitution pattern observed in this compound exemplifies the structural diversity achievable within benzimidazole chemistry. The 1-position substitution with a 4-chlorophenyl group creates an N-aryl benzimidazole derivative, a class known for enhanced lipophilicity and potential for improved membrane permeability compared to unsubstituted benzimidazoles. The positioning of the carboxylic acid group at the 6-position of the benzene ring introduces a polar, ionizable functionality that can modulate the compound's physicochemical properties and biological activity.

Research has demonstrated that the benzimidazole scaffold possesses exceptional structural similarity to naturally occurring nucleosides, particularly purines, which underlies its ability to interact with nucleic acids and nucleotide-binding proteins. This structural mimicry has proven valuable in the development of antiviral agents and anticancer therapeutics that target DNA synthesis and replication machinery. The planar aromatic system of benzimidazole enables intercalation between DNA base pairs, while the nitrogen atoms can form specific hydrogen bonds with nucleotide bases.

Structural Feature Description Significance
Benzimidazole Core Bicyclic heteroaromatic system Provides pharmacophore activity
1-Position Substitution 4-chlorophenyl group Enhances lipophilicity and binding
6-Position Functionality Carboxylic acid group Introduces ionizable polar group
Nitrogen Positioning N1 and N3 locations Enables hydrogen bonding interactions
Aromatic Character Planar π-system Facilitates π-π stacking interactions

Current research landscape and academic relevance

The contemporary research landscape surrounding benzimidazole derivatives, including this compound, reflects a dynamic field characterized by expanding therapeutic applications and advancing synthetic methodologies. Current academic investigations have demonstrated significant progress in the design of benzimidazole-based drugs, showcasing their roles as potent anticancer agents and their potential in precision medicine applications. The increasing prevalence of drug resistance and the need for targeted therapies have propelled research into benzimidazole derivatives as promising candidates for addressing current treatment challenges.

Recent studies have highlighted the exceptional versatility of benzimidazole scaffolds in medicinal chemistry, with research efforts focusing on structure-activity relationship optimization and bioactivity profile enhancement. The unique core structure and minimal toxicity profile of benzimidazole derivatives make them particularly suitable scaffolds for designing innovative therapeutics aimed at overcoming existing treatment limitations. Academic research has particularly emphasized the development of benzimidazole derivatives with selective activity against specific cellular pathways, thereby improving therapeutic potential while reducing adverse effects on healthy cells.

The pharmaceutical relevance of benzimidazole derivatives extends across multiple therapeutic areas, with documented applications as antimicrobial, anti-tuberculosis, antiviral, anti-ulcer, anti-inflammatory, anti-diabetic, anti-convulsant, anti-hypertensive, and anti-malarial agents. This broad spectrum of biological activities reflects the fundamental importance of the benzimidazole pharmacophore in modern drug discovery efforts. Current research trends indicate particular interest in benzimidazole derivatives for cancer treatment, where these compounds have shown promise in selectively targeting cancer cell growth mechanisms.

Contemporary synthetic chemistry research has focused on developing efficient methodologies for preparing structurally complex benzimidazole derivatives. Recent advancements include the development of one-pot synthetic procedures that enable the conversion of carboxylic acids into benzimidazole derivatives using novel coupling agents. These methodological improvements have facilitated the exploration of structure-activity relationships and enabled the synthesis of benzimidazole libraries for biological screening applications.

The academic relevance of compounds like this compound extends to their utility as building blocks for more complex molecular architectures. Current research has demonstrated the value of benzimidazole derivatives in the synthesis of peptide-based compounds and amino acid analogs with potential therapeutic applications. The carboxylic acid functionality present in this compound provides opportunities for amide bond formation and peptide coupling reactions, expanding its utility in chemical biology and drug discovery applications.

Research Area Current Focus Academic Impact
Anticancer Therapeutics Selective cellular targeting High publication volume
Synthetic Methodology One-pot coupling procedures Methodological advancement
Structure-Activity Studies Pharmacophore optimization Drug design insights
Chemical Biology Peptide incorporation Expanding applications
Precision Medicine Targeted therapy development Clinical relevance

Properties

IUPAC Name

3-(4-chlorophenyl)benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-2-4-11(5-3-10)17-8-16-12-6-1-9(14(18)19)7-13(12)17/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQWCPMEXULVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC3=C2C=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1551711-35-3
Record name 1-(4-chlorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid
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Biological Activity

1-(4-Chlorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid (BCz-6-COOH) is a compound notable for its unique structural features, including a benzodiazole ring and a carboxylic acid functional group. Its molecular formula is C14H9ClN2O2C_{14}H_{9}ClN_{2}O_{2} with a molecular weight of approximately 272.69 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC14H9ClN2O2C_{14}H_{9}ClN_{2}O_{2}
Molecular Weight272.69 g/mol
AppearancePowder
Storage TemperatureRoom Temperature

While specific mechanisms of action for BCz-6-COOH have not been extensively documented, its structural similarities to other benzodiazole derivatives suggest potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Notable Biological Activities

Research indicates that BCz-6-COOH exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to BCz-6-COOH may possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Anticancer Potential : Some benzodiazole derivatives have shown promise in cancer research, possibly functioning as inhibitors of cell proliferation or as agents inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The presence of the carboxylic acid group may contribute to anti-inflammatory properties, which are valuable in treating chronic inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of BCz-6-COOH, it is beneficial to compare it with structurally related compounds:

Compound NameStructure TypeUnique Features
2-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acidBenzodiazole derivativeDifferent position of carboxylic acid group
1-(Phenyl)-1H-1,3-benzodiazole-6-carboxylic acidBenzodiazole derivativeLacks chlorine substitution; different biological profile
2-(Bromophenyl)-1H-1,3-benzodiazole-6-carboxylic acidHalogenated benzodiazoleBromine substitution affects reactivity and properties

The unique chlorine substitution in BCz-6-COOH may influence its biological activity compared to these related compounds.

Case Studies and Research Findings

A review of available literature reveals limited but promising findings regarding the biological activity of BCz-6-COOH. For instance:

  • Anticancer Studies : A study indicated that benzodiazole derivatives exhibit cytotoxic effects on various cancer cell lines. BCz-6-COOH's structural characteristics suggest it could similarly affect cell viability and apoptosis pathways.
  • Antimicrobial Research : Another investigation explored the antimicrobial efficacy of benzodiazole derivatives against pathogenic strains. While specific data on BCz-6-COOH is sparse, related compounds demonstrated significant inhibitory effects.
  • Inflammation Models : Research into benzodiazoles has shown potential anti-inflammatory effects in animal models. BCz-6-COOH may share these properties due to its functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 1-(4-chlorophenyl)-1H-1,3-benzodiazole derivatives exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Properties

Studies have shown that benzodiazole derivatives can act as potential anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells. For instance, specific derivatives have been tested against human cancer cell lines with promising results, suggesting that this compound may also possess similar activities .

Enzyme Inhibition

The compound has been explored for its ability to inhibit certain enzymes linked to disease processes. For example, it may inhibit specific kinases or phosphatases involved in cancer progression, which could be pivotal in drug design .

Applications in Pharmaceuticals

This compound is being investigated for its role in drug development:

  • Drug Design : Its structure allows for modifications that can enhance bioactivity or reduce toxicity.
  • Lead Compound : It serves as a lead compound for synthesizing novel benzodiazole-based drugs with improved efficacy against specific diseases.

Agricultural Applications

The compound's potential extends to agriculture where it may be used as:

  • Pesticides : Its antimicrobial properties suggest it can be developed into a pesticide to protect crops from fungal infections.
  • Herbicides : Research into its herbicidal properties could lead to the development of new herbicides that are more effective and environmentally friendly than current options.

Material Science Applications

In material science, this compound can be utilized in:

  • Polymer Chemistry : It can act as a monomer or additive in the synthesis of polymers with enhanced thermal stability or chemical resistance.
  • Dyes and Pigments : The compound's structural features may allow it to be used in creating dyes with specific light absorption properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested various benzodiazole derivatives against common pathogens. The results indicated that modifications to the benzodiazole core significantly enhanced antimicrobial activity. The study highlighted the potential of this compound as a scaffold for developing new antibiotics.

CompoundPathogen TestedInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
This compound Candida albicans25

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that derivatives of benzodiazoles induced apoptosis through caspase activation. The research suggested that structural modifications could lead to more potent anticancer agents.

CompoundIC50 (µM)Mechanism of Action
Compound C10Caspase Activation
Compound D5ROS Generation
This compound 7 Caspase Activation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Chlorophenyl)-1H-1,3-Benzodiazole-6-Carboxylic Acid

  • Structural Difference : The chlorophenyl group is at position 2 instead of position 1 on the benzodiazole core.
  • Key Insight : Positional isomerism significantly impacts biological performance. The 1-substituted analog may offer better steric compatibility with target proteins compared to the 2-substituted variant.

1-(2-Methylphenyl)-1H-1,3-Benzodiazole-6-Carboxylic Acid

  • Structural Difference : A methyl group replaces the chloro substituent on the phenyl ring.
  • This may lower antitumor activity compared to the chloro-substituted analog .

1-(4-Chlorophenyl)-3-(2,3-Dihydrobenzo[b][1,4]Dioxin-7-yl)-1H-Pyrazole-5-Carboxylic Acid

  • Core Heterocycle : Pyrazole replaces benzodiazole, altering planarity and hydrogen-bonding capacity.
  • Functional Impact : The dihydrobenzodioxin group introduces a bicyclic structure, enhancing lipophilicity and possibly improving blood-brain barrier penetration. This structural variation may broaden therapeutic applications in neurological targets .

1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

  • Core Heterocycle : Triazole instead of benzodiazole.
  • Biological Activity: Demonstrates high antitumor activity (GP = 68.09% in NCI-H522 lung cancer cells).

3-(4-Chloro-Phenyl)-5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid Derivatives

  • Structural Features : Pyrazole core with a thiadiazine substituent.
  • However, the absence of a benzodiazole core may reduce aromatic stacking interactions with DNA or proteins .

Comparative Data Table

Compound Name Core Structure Substituents Key Biological Activity Source
1-(4-Chlorophenyl)-1H-1,3-benzodiazole-6-COOH Benzodiazole 1-(4-ClPh), 6-COOH N/A (Theoretical potential)
2-(4-Chlorophenyl)-1H-1,3-benzodiazole-6-COOH Benzodiazole 2-(4-ClPh), 6-COOH Discontinued (Low efficacy/toxicity)
1-(2-Methylphenyl)-1H-1,3-benzodiazole-6-COOH Benzodiazole 1-(2-MePh), 6-COOH Reduced binding affinity
1-(4-ClPh)-3-(Dihydrobenzodioxin)-1H-pyrazole-5-COOH Pyrazole 3-(Dihydrobenzodioxin), 5-COOH Enhanced lipophilicity
1-(4-ClPh)-5-(CF₃)-1H-1,2,3-triazole-4-COOH Triazole 5-CF₃, 4-COOH GP = 68.09% (NCI-H522 cells)

Research Findings and Implications

  • Antitumor Activity : Triazole derivatives (e.g., 1-(4-ClPh)-5-CF₃-triazole-4-COOH) show superior growth inhibition in lung cancer cells compared to benzodiazole analogs, likely due to stronger electron-withdrawing effects and metabolic stability .
  • Structural Flexibility : Pyrazole and triazole cores offer synthetic versatility, enabling tailored substitutions for target-specific interactions. Benzodiazoles, while less explored, may excel in applications requiring planar aromatic interactions .
  • Discontinuation Trends : The discontinuation of 2-substituted benzodiazole analogs () underscores the importance of substitution patterns in drug development.

Preparation Methods

Condensation of o-Phenylenediamine with 4-Chlorobenzaldehyde Derivatives

A common approach involves the condensation of o-phenylenediamine derivatives with 4-chlorobenzaldehyde or its derivatives under oxidative cyclization conditions to form the benzimidazole ring:

  • Method : o-Phenylenediamine is reacted with 4-chlorobenzaldehyde in the presence of catalysts such as MoO2(HL)(H2O)(DMF) and dehydrating agents like magnesium sulfate in tetrahydrofuran (THF) at 0 °C to room temperature. The reaction proceeds over several hours (e.g., 7 hours) with monitoring by thin-layer chromatography (TLC). Post-reaction workup includes solvent removal, extraction with ethyl acetate, washing, drying, and purification by washing with diethyl ether to yield the pure benzimidazole derivative.

  • Yields and Purity : This method typically affords yields around 86% for related benzimidazole compounds, indicating high efficiency.

  • Notes : The reaction benefits from mild conditions and relatively simple workup, making it suitable for laboratory-scale synthesis.

One-Pot Three-Component Condensation Reactions

Another efficient synthetic strategy is a one-pot three-component condensation involving:

  • Reactants : 2-amino-phenyl derivatives (e.g., 2-aminophenyl-oxo-acetic acid sodium salt), 4-chlorobenzaldehyde, and ammonium acetate.

  • Procedure : These components are mixed in ethanol at room temperature, allowing condensation and cyclization to form the quinazoline ring system with a carboxyl group. Although this method is reported for quinazoline derivatives, similar strategies can be adapted for benzimidazole carboxylic acids by modifying the amino component.

  • Mechanism : The reaction proceeds via aldimine formation, followed by intramolecular cyclization and oxidation to the aromatic heterocycle.

  • Advantages : This method is straightforward, employs readily available reagents, and avoids isolation of intermediates.

Friedel-Crafts Acylation and Grignard Reactions for Precursor Synthesis

Preparation of key intermediates such as 4-chlorophenylcyclopropyl methyl ketone, which can be further transformed into benzimidazole derivatives, involves:

  • Step 1 : Formation of Grignard reagent by reacting magnesium metal with para-chlorobromobenzene in ether or THF under reflux for 1–2 hours.

  • Step 2 : Addition of cyclopropyl acetonitrile solution to the Grignard reagent at low temperature (-5 to 0 °C), followed by reflux to afford 4-chlorophenylcyclopropyl methyl ketone.

  • Post-treatment : Acidification, extraction, drying, and purification yield the ketone intermediate.

  • Significance : This method is industrially viable due to its simplicity and cost-effectiveness compared to alternatives involving expensive raw materials.

  • Further Transformation : The ketone can be converted to 1-(4-chlorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid analogs through subsequent reactions such as methylation and cyclization.

Sonicated-Assisted Synthesis of Benzimidazoles

  • Method : Condensation of o-amino thiophenol or o-phenylenediamine with aromatic aldehydes under ultrasonic irradiation in the presence of catalysts such as ammonium nickel sulfate at room temperature.

  • Procedure : The reaction mixture is sonicated for a short time, monitored by TLC, followed by extraction and purification.

  • Advantages : This technique accelerates the reaction, improves yields, and reduces reaction times compared to conventional heating.

  • Applicability : While specifically reported for benzimidazole derivatives, this method can be adapted for this compound synthesis by selecting appropriate aldehydes and amines.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Catalyst/Promoter Yield (%) Advantages Limitations
Condensation with 4-chlorobenzaldehyde o-Phenylenediamine, 4-chlorobenzaldehyde 0 °C to RT, THF, 7 h MoO2(HL)(H2O)(DMF), MgSO4 ~86 Mild conditions, high yield Requires catalyst, longer reaction
One-pot three-component condensation 2-amino-phenyl-oxo-acetic acid salt, 4-chlorobenzaldehyde, ammonium acetate Room temp, ethanol, several hours None specified Moderate Simple, no isolation of intermediates Specific to quinazoline analogs
Grignard and Friedel-Crafts Para-chlorobromobenzene, magnesium, cyclopropyl acetonitrile Reflux in ether/THF, 1-2 h each step None (organometallic reaction) High Industrially viable, cost-effective Multi-step, requires careful handling
Sonicated-assisted synthesis o-Aminothiophenol, aromatic aldehydes Room temp, ultrasonic irradiation Ammonium nickel sulfate (10 mol%) High Fast reaction, energy efficient Requires ultrasonic equipment

Research Findings and Notes

  • The condensation of o-phenylenediamine with 4-chlorobenzaldehyde derivatives under catalytic conditions is well-documented to produce benzimidazole derivatives with good yields and purity.

  • One-pot multi-component reactions offer streamlined synthesis but may require optimization to achieve the benzimidazole carboxylic acid specifically.

  • Industrial-scale synthesis benefits from Grignard reagent preparation of chlorophenyl ketone intermediates due to cost and scalability.

  • Sonication accelerates benzimidazole formation and may improve environmental sustainability by reducing energy consumption.

  • Purification typically involves crystallization or chromatographic techniques to obtain analytically pure products.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation of 4-chlorophenyl derivatives with benzodiazole precursors, followed by cyclization. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the chlorophenyl group, while acidic conditions (e.g., glacial acetic acid in ethanol) facilitate cyclization . Optimization requires adjusting catalysts (e.g., Pd/Cu ratios), solvent polarity (DMF vs. toluene), and temperature. Monitoring via HPLC (≥98% purity threshold) ensures yield and purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm aromatic proton environments and substituent positions (e.g., ¹H NMR for chlorophenyl protons at δ 7.2–7.8 ppm).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₀ClN₂O₂).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs, critical for understanding solid-state reactivity .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Use tiered assays:

  • In vitro antimicrobial testing : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
  • Enzyme inhibition assays : Target kinases or proteases (e.g., fluorescence-based assays with ATP analogs).
  • Cytotoxicity profiling : MTT assays on cancer cell lines (IC₅₀ calculation). Dose-response curves and statistical validation (p < 0.05) are essential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Electron-withdrawing groups (e.g., -NO₂ at position 2) may enhance antimicrobial activity by increasing electrophilicity.
  • Bulkier substituents (e.g., isopropyl vs. methyl) can reduce membrane permeability, requiring logP calculations (e.g., using ChemDraw). Compare with analogues like 6-(4-chlorophenyl)oxazolo-pyridine derivatives .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to assess stability.
  • QSAR modeling : Train models with descriptors like polar surface area (PSA) and H-bond donors/acceptors. Cross-validate using Leave-One-Out (LOO) methods .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Reproduce assays : Standardize protocols (e.g., cell passage number, serum concentration).
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests).
  • Analytical validation : Verify compound integrity post-assay (e.g., LC-MS to rule out degradation) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization).
  • Chiral HPLC : Monitor enantiomeric excess (ee) during asymmetric synthesis. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) for critical steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid

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